2-Bromoacenaphthylen-1(2h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16269-27-5 |
|---|---|
Molecular Formula |
C12H7BrO |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-bromo-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H7BrO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H |
InChI Key |
NQYZVLKAPNCXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Br |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Bromoacenaphthylen 1 2h One
Addition Reactions to the Carbonyl and Aromatic Ring Systems
Electrophilic and Nucleophilic Addition Mechanisms to the Acenaphthylenone Core
The acenaphthylenone core of 2-bromoacenaphthylen-1(2H)-one possesses two primary sites for addition reactions: the carbon-carbon double bond and the carbon-oxygen double bond (carbonyl group). The reactivity towards either electrophiles or nucleophiles is dictated by the electronic nature of these functional groups.
Electrophilic Addition: The carbon-carbon double bond in the five-membered ring is electron-rich due to the π-system and can undergo electrophilic addition. chemistrystudent.comwikipedia.org In this type of reaction, an electrophile (E+) is attracted to the π electrons, leading to the breaking of the π bond and the formation of a carbocation intermediate. chemistrystudent.comlibretexts.org This intermediate is then attacked by a nucleophile (Nu-) to yield the final addition product. wikipedia.orglibretexts.org The regioselectivity of the addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. wikipedia.orglibretexts.org Common electrophilic additions include hydrohalogenation (addition of HX) and hydration (addition of H₂O in the presence of an acid catalyst). wikipedia.orgcsbsju.edu
Nucleophilic Addition: The carbonyl group is a key site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. masterorganicchemistry.comopenstax.org Nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. openstax.orgacademie-sciences.fr Subsequent protonation of the alkoxide yields an alcohol. openstax.org The reaction can be reversible, especially with weak nucleophiles. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing bromine atom at the adjacent α-position can further enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, either 1,2-addition (to the carbonyl) or 1,4-conjugate addition (to the β-carbon of the enone system) can occur. libretexts.org
| Reaction Type | Reactive Site | Key Intermediate | Potential Products |
| Electrophilic Addition | C=C double bond | Carbocation | Dihalo-acenaphthenone, Halo-hydroxy-acenaphthenone |
| Nucleophilic Addition | C=O carbonyl group | Tetrahedral alkoxide | Acenaphthylen-1-ol derivatives |
| Conjugate Addition | Enone system (β-carbon) | Enolate | 3-substituted-acenaphthenone derivatives |
Radical Reactions and Single-Electron Transfer Processes
The C-Br bond in this compound is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, initiating radical reactions. lumenlearning.com Radical chain reactions typically proceed through three phases: initiation, propagation, and termination. lumenlearning.comyoutube.com Initiation involves the formation of a radical species. lumenlearning.com In the propagation phase, this radical reacts with a stable molecule to generate a new radical, continuing the chain. lumenlearning.com Termination occurs when two radicals combine to form a stable, non-radical product. lumenlearning.com For instance, dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH), where a tributyltin radical abstracts the bromine atom to generate an acenaphthylenone radical. libretexts.org
Furthermore, the extended π-system of the acenaphthylenone core makes it a candidate for single-electron transfer (SET) processes. rsc.org Photoinduced electron transfer can occur between the acenaphthylene (B141429) moiety and suitable electron donors or acceptors, generating a radical ion pair. rsc.org This intermediate can then undergo subsequent reactions, such as dimerization or adduct formation. rsc.org The generation of aryl radicals through SET from aryl halides is a known strategy in synthetic chemistry. researchgate.net This suggests that this compound could serve as a precursor to the corresponding aryl radical, which can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.
Rearrangement Reactions of the Acenaphthylenone Skeleton
The acenaphthylenone skeleton can undergo various rearrangement reactions, which involve the migration of an atom or group within the molecule to form a structural isomer. mvpsvktcollege.ac.inwikipedia.org These reactions are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. wikipedia.orgmasterorganicchemistry.com
Rearrangements are common in reactions that proceed through carbocation intermediates. masterorganicchemistry.com If a carbocation were formed on the acenaphthylenone skeleton, for example, during an electrophilic addition reaction, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable carbocationic species before the final product is formed. wikipedia.org
Additionally, more complex skeletal rearrangements are possible under specific conditions. For instance, the frame rearrangement of certain dinaphthyl ketones under acidic conditions has been shown to produce phenalenone derivatives, which are structurally related to the acenaphthylenone core. nih.gov This type of transformation involves significant bond reorganization, dividing the original naphthalene (B1677914) rings to form the new phenalenone ring system. nih.gov While not directly demonstrated for this compound, such precedents indicate the potential for intricate skeletal transformations of the acenaphthylenone framework under appropriate catalytic or acidic conditions. nih.govmdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic framework makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes to form substituted alkenes. nih.govlibretexts.org For this compound, this reaction provides a direct route to introduce alkenyl substituents at the 2-position. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
The regioselectivity of the Heck reaction, which determines whether a linear or branched product is formed, is influenced by the electronic nature of the alkene substituents and the reaction conditions. chemrxiv.org
Illustrative Heck Reaction Catalytic Cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new C=C bond in the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organohalide with an organoboron compound (like a boronic acid or ester). nih.govyonedalabs.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov Using this compound as the electrophile, various aryl, heteroaryl, or alkyl groups can be installed at the 2-position via coupling with the corresponding boronic acid. nih.govmdpi.com
Generalized Suzuki-Miyaura Catalytic Cycle:
Oxidative Addition: Pd(0) adds to this compound to form a Pd(II) species.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com
| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Type |
| Heck Reaction | Pd(0) catalyst, Base | Alkene (R-CH=CH₂) | C-C | 2-Alkenyl-acenaphthylenone |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Boronic Acid (R-B(OH)₂) | C-C | 2-Aryl/Alkyl-acenaphthylenone |
The versatility of the aryl bromide functional group in this compound extends its utility to a wide range of other cross-coupling reactions for both C-C and C-heteroatom bond formation. researchgate.netsemanticscholar.org These methods often employ palladium, nickel, or copper catalysts and allow for the introduction of diverse functionalities. nih.govresearchgate.net
Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples aryl halides with terminal alkynes, providing a route to 2-alkynyl-acenaphthylenone derivatives.
Stille Coupling: Involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by palladium, to form C-C bonds.
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms C-N bonds by coupling the aryl bromide with amines (primary or secondary). This would lead to 2-amino-acenaphthylenone derivatives.
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds by coupling the aryl bromide with alcohols, thiols, and amines, respectively. nih.gov
Iron-Catalyzed Couplings: Emerging methods using more earth-abundant iron catalysts have also been developed for coupling organohalides with various nucleophiles to form C-heteroatom bonds. nih.gov
These methodologies collectively provide a comprehensive toolkit for the extensive functionalization of the 2-position of the acenaphthylenone skeleton, enabling the synthesis of a vast library of derivatives for further study.
Oxidation and Reduction Chemistry of the Ketone and Aromatic Substructure
The chemical reactivity of this compound is significantly influenced by its ketone functionality and the aromatic naphthalene core. These structural features are the primary sites for oxidation and reduction reactions, leading to a variety of chemical transformations. While specific literature on the oxidation and reduction of this compound is not extensively available, its chemical behavior can be inferred from the well-documented reactions of the parent compound, acenaphthenone, and related α-haloketones.
Oxidation Reactions
The oxidation of this compound can target either the activated methylene (B1212753) group adjacent to the ketone or the aromatic system, depending on the oxidizing agent and reaction conditions.
A primary oxidation pathway for compounds structurally similar to this compound involves the conversion of the ketone to a more highly oxidized species. For instance, the parent compound, acenaphthenone, can be oxidized to acenaphthenequinone (B41937). It is plausible that this compound would undergo a similar transformation to yield 2-bromoacenaphthenequinone.
Further oxidation of the resulting quinone can lead to the cleavage of the five-membered ring and the formation of a dicarboxylic acid anhydride. In the case of acenaphthenequinone, this oxidation yields 1,8-naphthalic anhydride. This transformation can be achieved using various oxidizing agents, including molecular oxygen in the presence of catalysts or through photochemical methods. For halogenated derivatives, such as 3-iodo-acenaphthenequinone, oxidation with reagents like sodium dichromate in acetic acid has been shown to produce the corresponding halogenated 1,8-naphthalic anhydride. This suggests a probable pathway for the oxidation of this compound to 2-bromo-1,8-naphthalic anhydride.
Stronger oxidizing conditions can lead to the degradation of the aromatic rings. For example, the oxidation of acenaphthenequinone with alkaline permanganate (B83412) results in the formation of 2,6-dicarboxy-phenylglyoxylic acid.
| Starting Material | Oxidizing Agent | Product | Reference |
| Acenaphthen-1-one | Rat Liver Microsomes | Acenaphthene-1,2-quinone | mdpi.com |
| Acenaphthenequinone | Molecular Oxygen, Cobalt(II) acetate | 1,8-Naphthalic anhydride | nih.gov |
| Acenaphthenequinone | Photolysis in the presence of Oxygen | 1,8-Naphthalic anhydride | nih.gov |
| 3-Iodo-acenaphthenequinone | Sodium dichromate in acetic acid | 2-Iodo-1,8-naphthalic anhydride | tcichemicals.com |
This table presents known oxidation reactions of compounds structurally related to this compound.
Reduction Reactions
The reduction of this compound can occur at the ketone group or the aromatic system, and may also involve the carbon-bromine bond.
Reduction of the Ketone:
The carbonyl group of this compound is susceptible to reduction to a secondary alcohol, 2-bromo-1,2-dihydroacenaphthylen-1-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for the reduction of ketones to alcohols. umn.edu The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.ukyoutube.com
The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol.
More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed for this reduction. However, these stronger reagents may also effect other functional groups present in the molecule.
Catalytic Hydrogenation:
Catalytic hydrogenation is another widely used method for the reduction of ketones. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. rsc.org Depending on the reaction conditions (temperature, pressure, and catalyst), catalytic hydrogenation can selectively reduce the ketone or also lead to the reduction of the aromatic rings and potentially the cleavage of the carbon-bromine bond (hydrodebromination).
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
| Ketone (general) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | umn.edu |
| Aldehyde/Ketone (general) | Sodium Borohydride (NaBH₄) in alcohol | Primary/Secondary Alcohol | chemguide.co.ukyoutube.com |
| Alkene (general) | H₂ / Metal Catalyst (Pd, Pt, Ni) | Alkane | tcichemicals.com |
This table outlines common reduction methods applicable to the ketone functional group present in this compound.
Derivatization Strategies and Functional Group Interconversions
Strategic Modification at the Bromine-Substituted Carbon Center
The carbon-bromine bond in 2-Bromoacenaphthylen-1(2h)-one is a prime site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents. These transformations are fundamental to expanding the molecular diversity accessible from this starting material.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. beilstein-journals.orgorganic-chemistry.orgnih.gov While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar aryl and vinyl halides suggests its high potential as a substrate in these transformations. nih.govnih.govbeilstein-journals.orgmdpi.com For instance, a Suzuki-Miyaura coupling could introduce various aryl or vinyl groups, significantly increasing the complexity of the molecular framework. nih.govnih.govbeilstein-journals.orgmdpi.com Similarly, the Sonogashira reaction would enable the introduction of alkyne moieties, which are valuable handles for further functionalization. organic-chemistry.orgunacademy.commsu.eduscirp.org The Heck reaction offers a pathway to install alkenyl substituents. nih.govnih.gov
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that would facilitate the formation of carbon-nitrogen bonds, leading to the synthesis of various amine derivatives. mit.edu This reaction is known for its broad substrate scope and functional group tolerance.
Below is a representative table of potential palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon center.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-acenaphthylen-1(2h)-one |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-Alkynyl-acenaphthylen-1(2h)-one |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | 2-Alkenyl-acenaphthylen-1(2h)-one |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | 2-Amino-acenaphthylen-1(2h)-one |
Transformations of the Carbonyl Group: Ketone Derivatizations
The carbonyl group of this compound is another focal point for derivatization, allowing for a range of classical ketone reactions. These transformations can be used to introduce new functional groups and to build more complex molecular architectures.
One of the most common derivatizations is the formation of hydrazones through condensation with hydrazine (B178648) or its derivatives. nih.govresearchgate.netresearchgate.netgrafiati.com This reaction is often a precursor to the synthesis of heterocyclic compounds. The general reaction involves the treatment of the ketone with a hydrazine in a suitable solvent, often with acid catalysis.
Organometallic reagents, such as Grignard and organolithium reagents, can add to the carbonyl group to form tertiary alcohols after an acidic workup. libretexts.orgsaskoer.camsu.edumasterorganicchemistry.com This reaction provides a powerful method for the formation of new carbon-carbon bonds at the carbonyl carbon. The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced.
The following table summarizes key derivatization reactions of the carbonyl group.
| Reaction Type | Reagent | Product Type |
| Hydrazone Formation | Hydrazine hydrate | Hydrazone |
| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |
| Organolithium Addition | RLi, then H₃O⁺ | Tertiary Alcohol |
Functionalization of the Acenaphthylene (B141429) Aromatic System via Direct Substitution and Side-Chain Modifications
The acenaphthylene core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings. masterorganicchemistry.comlumenlearning.comlkouniv.ac.inlibretexts.orglibretexts.org The directing effects of the existing substituents (the bromo-keto moiety) will influence the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlumenlearning.comlkouniv.ac.inlibretexts.orglibretexts.org For instance, nitration with a mixture of nitric and sulfuric acid would introduce a nitro group, which can be further reduced to an amino group, providing a handle for additional modifications.
The following table outlines potential electrophilic aromatic substitution reactions on the acenaphthylene system.
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-bromoacenaphthylen-1(2h)-one |
| Halogenation | Br₂, FeBr₃ | Dihalo-2-bromoacenaphthylen-1(2h)-one |
| Sulfonation | Fuming H₂SO₄ | 2-Bromo-sulfonated-acenaphthylen-1(2h)-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-2-bromoacenaphthylen-1(2h)-one |
Synthesis of Fused-Ring Systems and Complex Polycyclic Aromatic Compounds Incorporating the Acenaphthylene Core
This compound serves as a valuable precursor for the synthesis of more complex, fused-ring systems and polycyclic aromatic compounds. These reactions often involve multiple steps and can lead to the formation of novel heterocyclic and carbocyclic frameworks.
A notable example is the synthesis of acenaphtho[1,2-b]furan-8-amine derivatives starting from the closely related acenaphthylen-1(2H)-one. researchgate.net This suggests that this compound could be a viable starting material for similar transformations, leading to bromo-substituted furan-fused systems. Such syntheses often proceed through multi-component reactions, for instance, involving an isocyanide and an aldehyde, to construct the furan (B31954) ring. researchgate.net
Furthermore, the derivatized products from the reactions described in the previous sections can be used in subsequent cyclization reactions to build fused rings. For example, an ortho-alkynyl substituted derivative, obtained via a Sonogashira coupling, could potentially undergo an intramolecular cyclization to form a new five- or six-membered ring. Similarly, palladium-catalyzed intramolecular C-H arylation of a suitably substituted precursor can lead to the formation of extended polycyclic aromatic systems. beilstein-journals.orgbeilstein-journals.org
The synthesis of acenaphthylene-fused heteroarenes, such as thiophenes, furans, pyrazoles, and pyridines, has been achieved through palladium-catalyzed cascade reactions starting from 1,8-dihalonaphthalenes. beilstein-journals.orgbeilstein-journals.org This highlights the potential of using this compound in similar strategies to construct a variety of fused heterocyclic compounds.
The following table lists some of the fused-ring systems that could potentially be synthesized from this compound.
| Fused Ring System | Synthetic Strategy |
| Acenaphtho[1,2-b]furans | Multi-component reaction with isocyanides and aldehydes |
| Acenaphtho[1,2-b]thiophenes | Palladium-catalyzed cascade reactions |
| Acenaphtho[1,2-b]pyrazoles | Condensation of a diketone intermediate with hydrazine |
| Polycyclic Aromatic Hydrocarbons | Intramolecular C-H arylation |
Theoretical and Computational Chemistry Studies of 2 Bromoacenaphthylen 1 2h One and Analogs
Quantum Chemical Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
A foundational quantum chemical analysis of 2-Bromoacenaphthylen-1(2H)-one would involve the use of methods like Density Functional Theory (DFT) to elucidate its fundamental electronic properties. Such a study would calculate and analyze:
Molecular Geometry: Determining the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Electronic Energy and Stability: Calculating the total electronic energy to assess the molecule's stability.
Molecular Orbitals: Visualizing and analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) map would be invaluable in predicting sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Data Table for Quantum Chemical Analysis of this compound
| Parameter | Calculated Value (Hypothetical) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO. |
| Electronegativity (χ) | 4.3 eV | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | A measure of the resistance to change in electron distribution. |
Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Energy Profiles
Building upon the understanding of its electronic structure, computational modeling could be employed to investigate the reaction mechanisms involving this compound. As an α-haloketone, it is expected to undergo various reactions, such as nucleophilic substitution. Computational studies would involve:
Mapping Reaction Pathways: Identifying the most plausible pathways for reactions, for instance, with nucleophiles. This would involve locating the transition state structures that connect reactants to products.
Transition State Analysis: Characterizing the geometry and energy of transition states. Vibrational frequency calculations would be performed to confirm that a located structure is a true transition state (identified by a single imaginary frequency).
Prediction of Spectroscopic Properties through Advanced Computational Methods
Advanced computational methods can predict various spectroscopic properties of this compound, which would be instrumental in its experimental identification and characterization. These predictions would include:
Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and their corresponding intensities to generate a theoretical IR spectrum. This would help in assigning the vibrational modes observed in an experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the 1H and 13C NMR chemical shifts. These theoretical values, when compared with experimental data, can aid in the structural elucidation of the molecule.
UV-Visible Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths. This would allow for the prediction of the absorption maxima in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Description |
|---|---|---|
| IR | 1720 cm-1 | Predicted stretching frequency of the carbonyl group (C=O). |
| 1H NMR | 7.8 ppm (doublet) | Predicted chemical shift for a proton adjacent to the bromine atom. |
| 13C NMR | 190 ppm | Predicted chemical shift for the carbonyl carbon. |
Conformational Analysis and Molecular Dynamics Simulations of Acenaphthylenone Derivatives
While this compound has a relatively rigid core, conformational flexibility could arise from the puckering of the five-membered ring. Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this molecule and its derivatives. Such studies would involve:
Conformational Search: Identifying the stable conformers of the molecule and their relative energies. For the acenaphthylenone core, this would likely involve analyzing the slight puckering of the dihydroone ring.
Molecular Dynamics Simulations: Simulating the motion of the molecule over time in a given environment (e.g., in a solvent). This would provide information on its structural fluctuations, conformational changes, and interactions with its surroundings.
Analysis of Trajectories: Analyzing the MD trajectories to understand the flexibility of different parts of the molecule and to identify any preferred conformations.
Advanced Characterization Methodologies for 2 Bromoacenaphthylen 1 2h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Bromoacenaphthylen-1(2H)-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, the chemical environment and connectivity of each atom in the molecule can be mapped. uobasrah.edu.iqmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the acenaphthylene (B141429) core are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The aliphatic protons on the five-membered ring, specifically the proton adjacent to the bromine atom (CH-Br) and the methylene (B1212753) protons (CH₂), would appear further upfield. The proton at the chiral center (C2) bearing the bromine atom would likely appear as a doublet of doublets, coupled to the two diastereotopic protons at C1.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. libretexts.org The most downfield signal is anticipated for the carbonyl carbon (C=O) of the ketone group, typically in the δ 190-200 ppm range. libretexts.org The sp²-hybridized carbons of the aromatic rings would resonate between δ 120-150 ppm. The aliphatic carbons, C1 and C2, would be found in the upfield region, with the carbon atom bonded to the electronegative bromine atom (C-Br) appearing more downfield than a standard aliphatic carbon.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity of protons within the aliphatic five-membered ring and within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly useful for identifying the connectivity between different fragments of the molecule, such as linking the carbonyl group to specific protons in the ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions derived from the compound's structure and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C=O | - | ~195 | H on adjacent carbons |
| Aromatic CH | 7.5 - 8.2 | 120 - 140 | Other aromatic C/H, C=O |
| CH-Br | 5.0 - 5.5 | 45 - 55 | C=O, Aromatic C |
| CH₂ | 3.5 - 4.0 | 30 - 40 | C=O, CH-Br, Aromatic C |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and for studying its fragmentation pathways. miamioh.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula.
For this compound (C₁₂H₇BrO), the presence of bromine is highly diagnostic due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. youtube.comdocbrown.info This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed two mass units apart ([M]⁺ and [M+2]⁺). youtube.com
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
Loss of a bromine radical (•Br): A common fragmentation for organobromine compounds.
Loss of carbon monoxide (CO): Characteristic fragmentation of ketones. libretexts.org
Loss of hydrogen bromide (HBr): A potential rearrangement and elimination pathway.
Table 2: Predicted HRMS Data for this compound Calculated exact masses for the specified molecular formulas.
| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |
| [C₁₂H₇⁷⁹BrO]⁺ | Molecular Ion (M⁺) | 245.9680 |
| [C₁₂H₇⁸¹BrO]⁺ | Molecular Ion (M+2⁺) | 247.9660 |
| [C₁₂H₇O]⁺ | Loss of •Br | 167.0497 |
| [C₁₁H₇Br]⁺ | Loss of CO | 217.9731 |
| [C₁₂H₆O]⁺• | Loss of HBr | 166.0419 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq For this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the ketone, expected in the range of 1690-1720 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic system (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers (typically 500-650 cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is based on typical IR frequencies for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | 1690 - 1720 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-Br Stretch | Alkyl Halide | 500 - 650 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. farmaciajournal.com The acenaphthylenone core of the molecule is a conjugated system, which acts as a chromophore. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. Expected transitions for this compound include:
π → π transitions:* These high-energy transitions involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic system. They typically result in strong absorption bands in the UV region.
n → π transitions:* This involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to a pi anti-bonding orbital of the carbonyl group. These transitions are lower in energy but are "forbidden" and thus result in a much weaker absorption band at a longer wavelength compared to the π → π* transitions.
X-ray Crystallography for Solid-State Molecular Structure Determination and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. scienceasia.orgmdpi.com This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound.
Crucially, X-ray crystallography would unambiguously confirm the relative stereochemistry at the chiral center (C2). It would also reveal detailed information about the conformation of the five-membered ring and the planarity of the acenaphthylene system. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) or π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice. scienceasia.org While no public crystal structure data is available for this specific compound, this method remains the gold standard for solid-state structural verification.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of a sample of this compound and for separating it from starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for detection, given the compound's strong UV absorbance. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unar.ac.idderpharmachemica.com It is suitable for compounds that are thermally stable and volatile. This compound could be analyzed by GC-MS to separate it from volatile impurities. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confirmation of the molecular weight of the main peak and the tentative identification of impurities based on their fragmentation patterns.
Applications of 2 Bromoacenaphthylen 1 2h One Derivatives in Advanced Organic Synthesis
Role in Catalysis and Rational Ligand Design for Metal Complexes
The rigid acenaphthylene (B141429) backbone of 2-bromoacenaphthylen-1(2H)-one derivatives is a highly attractive feature for the design of ligands used in metal-catalyzed reactions. This structural rigidity helps in creating a well-defined and pre-organized coordination sphere around a metal center, which can lead to enhanced catalytic activity and selectivity.
One prominent application is in the synthesis of N-heterocyclic carbene (NHC) ligands. dntb.gov.uamdpi.com These ligands, known for their strong σ-donating properties, form stable and highly active complexes with transition metals. mdpi.com The acenaphthylene-derived framework allows for facile modification of steric and electronic properties, which is crucial for optimizing catalyst performance in various cross-coupling reactions. For instance, palladium complexes of bis(imino)acenaphthene (BIAN)-derived NHCs have proven effective in Suzuki and Buchwald-Hartwig cross-coupling reactions. mdpi.com
Furthermore, the peri-positions on the acenaphthene (B1664957) core are suitable for creating bidentate ligands. Phosphine and selenoether groups have been introduced to create hybrid ligands that can coordinate with late transition metals. nih.gov The unique geometry imposed by the acenaphthene scaffold influences the coordination chemistry and the potential hemilabile nature of these ligands, which is a desirable property in catalysis. nih.gov
Table 1: Examples of Acenaphthylene-Based Ligands and Their Catalytic Applications
| Ligand Type | Metal Complex | Catalytic Application |
| N-Heterocyclic Carbene (BIAN-NHC) | Palladium (Pd) | Suzuki and Buchwald-Hartwig cross-coupling reactions. mdpi.com |
| Phosphine-Selenoether | Platinum (Pt), Ruthenium (Ru) | Potential for various catalytic transformations due to hemilabile properties. nih.gov |
| Chiral Schiff-base | Various transition metals | Stereoselective organic transformations. researchgate.net |
Building Blocks for Novel Functional Materials, including Optoelectronic Devices and Sensitizers
The inherent electronic and photophysical properties of the acenaphthylene core make its derivatives, including this compound, valuable building blocks for functional organic materials. These materials find applications in optoelectronic devices such as organic solar cells and light-emitting diodes. The extended π-conjugation of the acenaphthylene system contributes to good light-absorption and charge-transport characteristics. researchgate.net
The electron-withdrawing nature of the quinoxalin-2(1H)-one fragment, which can be synthesized from related precursors, makes it a promising component for creating "push-pull" systems. nih.gov These systems are essential for developing materials with specific photophysical properties for various applications in material science. nih.gov The ability to functionalize the core structure allows for the fine-tuning of electronic properties, which is critical for optimizing the performance of these devices.
Precursors for the Synthesis of Complex Natural Products and Analogues
The synthesis of complex natural products is a significant area of organic chemistry, often driving the development of new synthetic methodologies. nih.gov The structural framework of this compound serves as a valuable starting point for the synthesis of certain natural products and their analogues. The presence of both a ketone and a bromine atom offers multiple reaction sites for elaboration into more complex structures.
For example, the acenaphthene core is a feature in some natural products, and synthetic routes have been developed from acenaphthylene to access these molecules. A short synthetic route starting from acenaphthylene-chromium tricarbonyl has been used to prepare cis-3-phenyl-acenaphthene-1,2-diol, a phytoanticipin, and 4-phenyl-benzo[de]isochromene-1,3-dione, a phytoalexin. researchgate.net Such strategies, which utilize a common precursor to generate diverse natural products, are highly efficient in organic synthesis. researchgate.net The "synthesis first" approach, where a presumed natural product is synthesized and then verified in natural sources, highlights the importance of having versatile starting materials like acenaphthylene derivatives. nih.gov
Development of Novel Synthetic Routes to Pharmaceutically Relevant Scaffolds and Chemical Probes
The development of new synthetic routes to create libraries of compounds for drug discovery is a key focus in medicinal chemistry. The rigid scaffold of acenaphthylenone derivatives can be decorated with various functional groups to generate molecules with potential biological activity. The reactivity of the bromo and keto groups allows for the introduction of diverse substituents and the construction of heterocyclic systems, which are common motifs in pharmaceuticals.
For instance, the quinoxalin-2(1H)-one scaffold, which is structurally related and can be accessed through multi-component reactions, is present in a wide range of biologically active natural products and pharmaceutical compounds. nih.gov Derivatives of this scaffold have shown a broad spectrum of biological activities. nih.gov The ability to perform direct C-H functionalization on such systems provides a cost-effective way to synthesize a wide array of derivatives with valuable functional groups. nih.gov
Furthermore, these derivatives can be elaborated into chemical probes. By attaching specific functionalities, such as those that can covalently bind to proteins, these molecules can be used to study biological processes. For example, linking a derivative to a known inhibitor, like JQ1, can create bifunctional degraders for targeted protein degradation, a cutting-edge approach in drug discovery. escholarship.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
